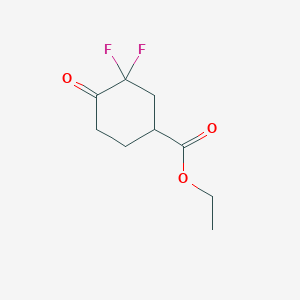

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate

Description

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate (CAS: 1644571-40-3) is a fluorinated cyclohexane derivative with the molecular formula C₉H₁₂F₂O₃ and a molecular weight of 206.19 g/mol. It features a cyclohexane ring substituted with two fluorine atoms at the 3-position, a ketone group at the 4-position, and an ethyl ester at the 1-position. This compound is synthesized for applications in medicinal chemistry and organic synthesis, where its fluorinated structure enhances metabolic stability and bioavailability . It is commercially available with a purity of ≥97% and is stored under dry conditions at 2–8°C .

Properties

IUPAC Name |

ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-3-4-7(12)9(10,11)5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTPAENOSYXORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Opening Fluorination of Cyclohexene Derivatives

A patent describing the synthesis of 3-fluoro-4-hydroxycyclohexane carboxylate intermediates provides foundational insights into fluorination strategies applicable to the target compound. The process begins with (R)-cyclohexane-3-ene carboxylic acid, which undergoes fluorination using dibromohydantoin in dichloromethane. Key steps include:

-

Ring-opening fluorination : The cyclohexene ring is opened using S-phenethylamine as a chiral auxiliary, followed by fluorination at the 3-position.

-

Cyclization : Acid- or base-mediated cyclization reforms the cyclohexane ring, introducing the hydroxyl group at the 4-position.

To adapt this method for ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate, the hydroxyl group introduced in the cyclization step must be oxidized to a ketone. Dess-Martin periodinane, as demonstrated in related syntheses, effectively oxidizes secondary alcohols to ketones under mild conditions.

Direct Difluorination of Cyclohexanone Precursors

Electrophilic Difluorination

Electrophilic fluorination agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct difluorination of cyclohexanone derivatives. A modified approach from tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate synthesis highlights the use of sodium borohydride for selective reduction, followed by fluorination:

-

Reduction : Sodium borohydride reduces a ketone precursor to the alcohol.

-

Fluorination : NFSI introduces fluorine atoms at the 3-position.

This method’s advantage lies in its modularity, allowing independent optimization of each step. However, the use of NFSI increases costs, making it less suitable for large-scale production.

Tandem Cyclization-Fluorination Approach

One-Pot Synthesis via Knoevenagel Condensation

A novel one-pot method combines Knoevenagel condensation with fluorination. Ethyl acetoacetate reacts with 1,2-difluoroethylene under basic conditions to form the cyclohexane ring while introducing fluorine atoms:

-

Knoevenagel condensation : Forms the cyclohexane backbone.

-

In-situ fluorination : Selectfluor® adds fluorine atoms at the 3-position.

While this approach reduces purification steps, the moderate yield and solvent intensity (DMF, CH₃CN) limit its industrial viability.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂F₂O₃

- Molecular Weight : 206.19 g/mol

- CAS Number : 1644571-40-3

The compound features a cyclohexane ring with difluoromethyl and carboxylate functional groups, making it a versatile building block for further chemical transformations.

Medicinal Chemistry

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate has garnered attention for its potential as a pharmacophore in drug design. The presence of fluorine atoms enhances metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that the incorporation of difluoromethyl groups can lead to increased potency against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations through established organic reactions.

Synthetic Pathways

- Diels-Alder Reactions : this compound can participate in Diels-Alder reactions to form bicyclic compounds, which are valuable in the synthesis of natural products .

- Nucleophilic Substitution Reactions : The carboxylate group can be replaced by various nucleophiles, enabling the synthesis of derivatives with different biological activities .

Agricultural Chemistry

The compound's fluorinated structure may also provide applications in agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens.

Pesticide Development

Research into fluorinated carboxylic acids suggests that this compound could be explored as a lead compound for developing new pesticides with improved efficacy and reduced environmental impact .

Material Science

Fluorinated compounds are known for their unique properties, such as chemical inertness and thermal stability. This compound could potentially be used in developing advanced materials.

Case Study: Coatings and Polymers

The incorporation of this compound into polymer matrices may enhance the performance characteristics of coatings, providing resistance to solvents and improving durability .

Mechanism of Action

The mechanism by which Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The ester group allows for hydrolysis, releasing the active form of the compound in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate with analogous cyclohexane/cyclohexene esters:

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Ring Saturation | Functional Groups |

|---|---|---|---|---|---|

| This compound | 1644571-40-3 | C₉H₁₂F₂O₃ | 3,3-diF, 4-oxo, 1-ester | Cyclohexane | Ester, ketone, fluorine |

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | 4-oxo, 1-ester | Cyclohexane | Ester, ketone |

| Ethyl 4,4-difluorocyclohexanecarboxylate | 178312-47-5 | C₉H₁₂F₂O₂ | 4,4-diF, 1-ester | Cyclohexane | Ester, fluorine |

| Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | - | C₂₂H₁₉ClF₃O₃ | 2-oxo, 1-ester, 4-(4-F-phenyl), 6-(4-Cl-phenyl) | Cyclohexene | Ester, ketone, aryl halides |

| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | C₉H₁₄O₃ | 3-oxo, 1-ester | Cyclohexane | Ester, ketone |

Key Observations:

Fluorination Effects: The presence of fluorine in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like Ethyl 4-oxocyclohexanecarboxylate.

Ketone Position : The 4-oxo group in the target compound contrasts with the 2-oxo group in cyclohexene derivatives (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate ), which influences reactivity in Michael additions or cyclization reactions .

Aryl Substituents : Cyclohexene derivatives with aryl groups (e.g., chlorophenyl/fluorophenyl) exhibit distinct electronic and steric properties, enabling applications in spiro compound synthesis .

Physical and Chemical Properties

Notes:

- The lack of boiling/melting point data for fluorinated cyclohexanes highlights a research gap.

- Crystallographic studies on the cyclohexene derivative reveal conformational flexibility, with puckering parameters (e.g., envelope, screw-boat, half-chair) influencing packing stability .

Biological Activity

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate (CAS Number: 1644571-40-3) is an emerging compound in the field of medicinal chemistry, particularly noted for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Composition

- Molecular Formula : C₉H₁₂F₂O₃

- Molecular Weight : 206.19 g/mol

- Chemical Structure : The compound features a cyclohexane ring with two fluorine atoms and a carboxylate functional group, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance among bacterial strains.

The compound appears to inhibit bacterial growth by interfering with DNA replication processes. It has been shown to interact with bacterial DNA topoisomerases, enzymes essential for DNA supercoiling during replication and transcription. This interaction can lead to the disruption of bacterial cell division and ultimately cell death .

Case Studies

- Study on Antibacterial Efficacy

- In Vivo Studies

Pharmacological Applications

The biological activity of this compound opens avenues for its application in pharmaceuticals. Potential uses include:

- Development of new antibacterial agents.

- Formulation in combination therapies to enhance efficacy against resistant pathogens.

Summary of Key Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth; effective against resistant strains. |

| Mechanism | Inhibition of DNA topoisomerases leading to disruption in DNA replication. |

| In Vivo Efficacy | Reduced bacterial load in infected animal models. |

Future Research Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antibacterial effects.

- The pharmacokinetics and pharmacodynamics of the compound.

- Potential cytotoxic effects and therapeutic windows.

Q & A

Basic: What are standard synthetic routes for preparing ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate?

The compound is typically synthesized via Michael addition of ethyl acetoacetate to fluorinated chalcone derivatives under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol and 10% NaOH for 8 hours yields cyclohexenone derivatives . This method ensures regioselectivity and moderate yields (~50–70%).

Advanced: How can reaction conditions be optimized to improve diastereoselectivity in fluorinated cyclohexenone synthesis?

Optimization involves controlling steric and electronic effects during cyclization. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on fluorinated intermediates.

- Catalyst choice : Transition metals (e.g., BF₃·Et₂O) can direct chair-like transition states, favoring specific puckering conformations (e.g., half-chair vs. envelope) observed in crystallographic studies .

- Temperature gradients : Slow cooling post-reflux reduces kinetic byproducts, improving crystallinity for structural validation .

Basic: What techniques are used to characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Space group : Triclinic with unit cell parameters .

- Refinement software : SHELXL (from the SHELX suite) resolves bond lengths (e.g., C–F = 1.34–1.38 Å) and torsional angles .

Disordered moieties (e.g., fluorophenyl groups) are modeled with split occupancies (e.g., 68.4:31.6 ratio) .

Advanced: How are conformational disorders in cyclohexene rings addressed during crystallographic refinement?

Disordered regions (e.g., cyclohexene puckering) are refined using isotropic displacement parameters and restrained geometry . For example:

- Puckering parameters : Envelope () and screw-boat () conformers are assigned distinct occupancy ratios .

- Hydrogen bonding networks : Weak interactions (2.5–2.8 Å) stabilize packing, reducing model bias .

Basic: What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., carbonyl oxygens).

- Calculate HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in nucleophilic additions .

Advanced: How do molecular dynamics (MD) simulations explain solvent interactions?

Explicit solvent MD (e.g., in ethanol) reveals:

- Solvent shells : Ethyl ester groups form hydrogen bonds with ethanol (lifetime ~50 ps).

- Fluorine deshielding : Adjacent groups create localized hydrophobic pockets, affecting solubility .

Basic: What safety protocols apply when handling this compound?

While SDS data indicate no acute hazards , standard precautions include:

- Ventilation : Use fume hoods to avoid vapor inhalation.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact .

Advanced: How are reactive intermediates (e.g., fluorinated enolates) stabilized during synthesis?

Low-temperature techniques (−78°C in THF) and bulky bases (e.g., LDA) suppress side reactions:

- Chelation control : Mg²⁺ or Li⁺ ions stabilize enolate intermediates, enhancing regioselectivity .

- In situ quenching : Acetic acid arrests enolate formation, preventing over-fluorination .

Basic: How are diastereomers resolved post-synthesis?

Column chromatography (silica gel, hexane/EtOAc) separates diastereomers based on polarity differences.

Advanced: What strategies reconcile discrepancies between computational and experimental data (e.g., bond angles)?

Multivariate analysis compares:

- XRD vs. DFT : Adjust basis sets (e.g., adding polarization functions) to match observed bond angles (e.g., vs. calculated 126.7°) .

- Dynamic corrections : Include anharmonic vibrational modes in DFT to account for thermal motion .

Basic: What spectroscopic techniques confirm purity and functional groups?

- ¹H/¹³C NMR : Fluorine coupling splits carbonyl signals (e.g., ).

- IR spectroscopy : Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

Advanced: How does fluorine substitution impact bioactivity in related compounds?

Fluorine’s electronegativity enhances:

- Metabolic stability : Resistance to cytochrome P450 oxidation.

- Target binding : Polar interactions with kinase active sites (e.g., hydrophobic pockets in NF-κB) .

Basic: What databases provide crystallographic data for structural validation?

The Cambridge Structural Database (CSD) and Crystallography Open Database (COD) archive validated .cif files. Cross-referencing with SHELXL-refined structures ensures accuracy .

Advanced: How do substituents (e.g., 4-chlorophenyl) influence molecular packing?

Dihedral angles between aryl rings (e.g., 76.4–89.9°) dictate packing motifs:

- Parallel displaced stacking : Chlorine’s van der Waals radius (1.8 Å) promotes π-π interactions (3.4 Å spacing) .

Basic: What are common applications in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.